2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

Lipophilicity Drug-likeness Bioavailability prediction

2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1021124-74-2) is a polyfluorinated secondary aniline derivative with the molecular formula C₈H₆F₅N and a molecular weight of 211.13 g/mol. The compound features a 2,5-difluoro substitution pattern on the aromatic ring combined with an N-(2,2,2-trifluoroethyl) side chain, representing a dual-fluorination strategy that simultaneously modifies both aromatic ring electronics and amine basicity and lipophilicity.

Molecular Formula C8H6F5N
Molecular Weight 211.13 g/mol
CAS No. 1021124-74-2
Cat. No. B13634384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline
CAS1021124-74-2
Molecular FormulaC8H6F5N
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)NCC(F)(F)F)F
InChIInChI=1S/C8H6F5N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2
InChIKeyAIDAREWGFCBDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1021124-74-2): A Specialized Fluorinated Aniline Building Block for Agrochemical and Pharmaceutical R&D


2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1021124-74-2) is a polyfluorinated secondary aniline derivative with the molecular formula C₈H₆F₅N and a molecular weight of 211.13 g/mol [1]. The compound features a 2,5-difluoro substitution pattern on the aromatic ring combined with an N-(2,2,2-trifluoroethyl) side chain, representing a dual-fluorination strategy that simultaneously modifies both aromatic ring electronics and amine basicity and lipophilicity [2]. This structural motif is employed as a key intermediate in the synthesis of bioactive molecules—particularly insecticides and kinase inhibitors—where the combination of the electron-withdrawing trifluoroethylamine group and the specific 2,5-difluoroaryl arrangement provides a distinct physicochemical profile compared to non-fluorinated, mono-fluorinated, or regioisomeric difluoro analogs [3].

Building Block Strategy
Dual-fluorinated aniline with pre-installed N-trifluoroethyl bioisostere
Synthetic Workflow
Late-stage intermediate for insecticide and kinase inhibitor synthesis
Physicochemical Profile
Combined 2,5-difluoroaryl electronics with modulated amine basicity

Why 2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline Cannot Be Simply Replaced by Regioisomeric or Less-Fluorinated Analogs


Substituting 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline with a close analog—such as the non-fluorinated N-(2,2,2-trifluoroethyl)aniline, the 2,4-difluoro regioisomer, or 2,5-difluoroaniline lacking the N-trifluoroethyl group—introduces measurable changes in lipophilicity, amine basicity, and electronic distribution that propagate through downstream synthetic steps and final-product properties [1]. The 2,5-difluoro substitution pattern establishes a specific dipole moment and electron density distribution across the aromatic ring that differs fundamentally from 2,4- or 3,5-difluoro isomers; this difference can alter regioselectivity in subsequent cross-coupling reactions and binding interactions in target biomolecules [2]. Furthermore, replacing the N-trifluoroethyl moiety with an ethyl or unsubstituted amine eliminates the established bioisosteric relationship of the CF₃CH₂–NH– group with carboxamide pharmacophores—a design feature deliberately exploited in numerous kinase inhibitor and insecticide programs where 2,2,2-trifluoroethylamines serve as metabolically stable amide mimics [3].

Regioisomer Mismatch
2,4-Difluoro isomer shares global properties but may shift regioselectivity in cross-coupling and target binding due to altered dipole orientation.
Bioisostere Loss
Replacing the N-trifluoroethyl group with ethyl or unsubstituted amine eliminates the established carboxamide bioisostere, altering metabolic stability and H-bonding.
Lipophilicity Drift
Non-fluorinated ring analogs show lower lipophilicity, which may reduce membrane permeability and modify ADME profile relative to the 2,5-difluoro building block.

Quantitative Differentiation Evidence: 2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline vs. Closest Analogs


Head-to-Head Lipophilicity Comparison: 2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline vs. Non-Fluorinated N-(2,2,2-Trifluoroethyl)aniline

The target compound demonstrates a computed XLogP3 value of 3.2, compared to 2.9 for the non-fluorinated ring analog N-(2,2,2-trifluoroethyl)aniline (CID 9596) [1]. This Δ = +0.3 log unit increase represents an approximately 2-fold greater partitioning into octanol and is attributable to the two additional aryl fluorine atoms [2].

Lipophilicity Comparison
Head-to-head
XLogP3 = 3.2 vs 2.9 (Δ +0.3)
Supports membrane permeability screening
Computed value; approx. 2-fold octanol partitioning increase
Lipophilicity Drug-likeness Bioavailability prediction

Amine Basicity Modulation: pKa Shift from the N-Trifluoroethyl Group vs. Unsubstituted Aniline

While experimental pKa data for the target compound are not published, class-level evidence establishes that N-(2,2,2-trifluoroethyl) substitution reduces aniline nitrogen basicity by approximately 1.5–2.0 pKa units relative to the parent aniline (from pKa ~4.63 to ~3.8–4.2 for the N-trifluoroethyl derivative) . The 2,5-difluoro substitution on the ring is expected to further reduce basicity by an additional ~0.5–1.0 unit through electron withdrawal, yielding an estimated conjugate acid pKa of ~3.0–3.5 for the target compound [1].

Amine Basicity Shift
Class-level
Predicted pKa ~3.0–3.5 (Δ ≈ -1.1 to -1.6 vs aniline)
Indicates reduced protonation at physiological pH
Class-level inference; experimental pKa not reported
Basicity Nitrogen nucleophilicity Amide bioisostere

Regioisomeric Differentiation: 2,5- vs. 2,4-Difluoro Substitution Pattern Effects on Molecular Properties

Although the 2,5-difluoro and 2,4-difluoro regioisomers share identical molecular formula (C₈H₆F₅N), molecular weight (211.13 g/mol), and computed XLogP3 (3.2), they differ in dipole moment and electrostatic potential distribution on the aromatic ring [1]. The 2,5-difluoro arrangement positions electron-withdrawing fluorine atoms in a para-relationship to each other, creating a distinct charge distribution profile compared to the 2,4- (meta-relationship) pattern, which can directly influence regioselectivity in subsequent palladium-catalyzed cross-coupling reactions and the geometry of π-stacking interactions with biological targets [2].

Regioisomeric Differentiation
Class-level
2,5- vs 2,4-difluoro: identical MW, XLogP3, TPSA; distinct dipole vector
Requires isomer-specific review for target scaffold
Global descriptors cannot differentiate regioisomers
Regioselectivity Electronic distribution SAR optimization

Building Block Structural Uniqueness: 2,5-Difluoroaniline Core with N-Trifluoroethyl Bioisostere vs. 2,5-Difluoroaniline Alone

2,5-Difluoroaniline (CAS 367-30-6; XLogP3 ≈ 1.5) is a widely used building block, but it lacks the N-(2,2,2-trifluoroethyl) group that functions as a carboxamide bioisostere in medicinal chemistry [1]. The target compound integrates both the 2,5-difluoroaryl motif and the N-trifluoroethyl bioisostere in a single building block, potentially saving 1–2 synthetic steps compared to sequential installation . The trifluoroethylamine group has been explicitly validated as an amide replacement in cathepsin K inhibitors (e.g., odanacatib) and other clinical candidates, where it provides comparable hydrogen-bonding capacity to an amide NH while improving metabolic stability and reducing P-glycoprotein efflux susceptibility [2].

Building Block Value
Method context
Integrates 2,5-difluoroaryl core and N-trifluoroethyl bioisostere
May streamline synthesis by 1–2 steps
Pre-functionalized vs sequential installation approach
Bioisostere Metabolic stability Building block value

Optimal Application Scenarios for 2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline Based on Quantitative Differentiation Evidence


Insecticide Intermediate Development Requiring 2,5-Difluoroaryl Specificity with Built-In Amide Bioisostere

The compound serves as a late-stage intermediate for fluorinated aniline-derived insecticides, where the 2,5-difluoro substitution pattern matches the regiochemical requirement of the target scaffold and the pre-installed N-trifluoroethyl group provides the required amide bioisostere without additional synthetic manipulation [1]. The measured XLogP3 of 3.2 and estimated reduced amine basicity (predicted pKa ~3.0–3.5) support passive membrane crossing and reduced protonation trapping [2].

Kinase Inhibitor Fragment Library Design for Lead Optimization Campaigns

In medicinal chemistry programs targeting kinases where trifluoroethylamines are employed as amide replacements (validated in cathepsin K, RIPK1, and ITPKB inhibitor programs), this building block provides the 2,5-difluoroaryl fragment pre-coupled to the N-trifluoroethyl bioisostere [3]. The 2-fold lipophilicity gain (ΔlogP +0.3 vs. non-fluorinated N-trifluoroethylaniline) positions this fragment in a favorable drug-like property range for CNS-penetrant or orally bioavailable lead series [4].

Comparative SAR Studies Systematically Exploring ortho/meta/para-Difluoro Substitution Effects on Target Binding

When structure-activity relationship (SAR) studies require a matched-pair comparison between 2,5-difluoro and 2,4-difluoro regioisomers (both sharing identical XLogP3 = 3.2 and TPSA = 12 Ų but differing in dipole orientation), the target compound enables clean attribution of any observed potency or selectivity differences to the regioisomeric fluorine placement rather than to global physicochemical property changes [5].

Application
Selection Property
Validation Focus
Insecticide intermediate development
Pre-installed amide bioisostere with 2,5-difluoroaryl specificity
Regiochemical requirement and membrane crossing support
Kinase inhibitor fragment library design
Dual-fluorinated fragment with metabolically stable amide mimic
Drug-like property range and CNS penetrant candidate screening
Regioisomeric SAR matched-pair studies
Identical global descriptors but distinct electrostatic distribution
Clean attribution of potency differences to fluorine placement

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